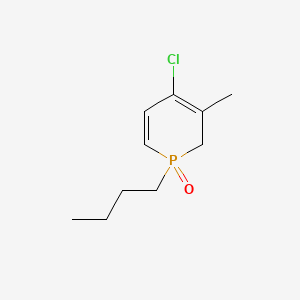
Phosphorin, 1-butyl-4-chloro-1,2-dihydro-3-methyl-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorin, 1-butyl-4-chloro-1,2-dihydro-3-methyl-, 1-oxide is a heterocyclic compound containing phosphorus It is characterized by the presence of a phosphorus atom within a five-membered ring structure, which is substituted with a butyl group, a chlorine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorin, 1-butyl-4-chloro-1,2-dihydro-3-methyl-, 1-oxide typically involves the following steps:
Formation of the Phosphorin Ring: The initial step involves the formation of the phosphorin ring through a cyclization reaction. This can be achieved by reacting a suitable phosphorus precursor with a dihaloalkane under basic conditions.
Substitution Reactions: The butyl, chloro, and methyl groups are introduced through substitution reactions. For example, the butyl group can be introduced via a nucleophilic substitution reaction using a butyl halide and a base.
Oxidation: The final step involves the oxidation of the phosphorus atom to form the oxide group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Ensuring the availability of high-purity phosphorus precursors and halogenated reagents.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques such as distillation, crystallization, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Phosphorin, 1-butyl-4-chloro-1,2-dihydro-3-methyl-, 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the oxide group back to a phosphine.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Addition: Electrophiles like alkyl halides, nucleophiles like Grignard reagents.
Major Products
Oxidation: Higher oxidation state phosphorin oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphorin derivatives.
Addition: Adducts with electrophiles or nucleophiles.
Scientific Research Applications
Phosphorin, 1-butyl-4-chloro-1,2-dihydro-3-methyl-, 1-oxide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Mechanism of Action
The mechanism of action of Phosphorin, 1-butyl-4-chloro-1,2-dihydro-3-methyl-, 1-oxide involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in enzymes or receptors, thereby modulating their activity. The presence of the oxide group allows for potential redox reactions, which can influence biological pathways and cellular processes.
Comparison with Similar Compounds
Phosphorin, 1-butyl-4-chloro-1,2-dihydro-3-methyl-, 1-oxide can be compared with other similar organophosphorus compounds:
Phosphorin, 1-butyl-4-chloro-1,2-dihydro-3-methyl-: Lacks the oxide group, making it less reactive in redox reactions.
Phosphorin, 1-butyl-4-chloro-1,2-dihydro-3-methyl-, 1-sulfide: Contains a sulfide group instead of an oxide, leading to different chemical reactivity and biological activity.
Phosphorin, 1-butyl-4-chloro-1,2-dihydro-3-methyl-, 1-selenide: Contains a selenide group, which can impart unique properties such as increased nucleophilicity.
Conclusion
This compound is a versatile organophosphorus compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in chemistry, biology, medicine, and industry.
Properties
CAS No. |
109891-14-7 |
|---|---|
Molecular Formula |
C10H16ClOP |
Molecular Weight |
218.66 g/mol |
IUPAC Name |
1-butyl-4-chloro-3-methyl-2H-1λ5-phosphinine 1-oxide |
InChI |
InChI=1S/C10H16ClOP/c1-3-4-6-13(12)7-5-10(11)9(2)8-13/h5,7H,3-4,6,8H2,1-2H3 |
InChI Key |
HHGZNPKIYQLFMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP1(=O)CC(=C(C=C1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















